Sodium myristate
Overview
Description
Sodium myristate, also known as myristic acid sodium salt or tetradecanoic acid sodium salt, is a sodium salt of myristic acid. It is a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COONa. This compound is commonly used in the production of soaps and cosmetics due to its surfactant properties. This compound is also utilized in various scientific research applications, particularly in biochemistry and biophysics .
Mechanism of Action
Target of Action
Sodium myristate, a salt derived from myristic acid, primarily targets proteins within cells . More specifically, it interacts with the N-terminal glycine of many eukaryotic and viral proteins . These proteins play crucial roles in various cellular functions and are key components of signaling pathways .
Mode of Action
The interaction of this compound with its targets is facilitated through a process known as myristoylation . This involves the covalent linkage of myristic acid to the N-terminal glycine of proteins . Myristoylation enables proteins to bind to cell membranes, which is essential for proper protein localization and biological function .
Biochemical Pathways
Myristoylation affects many cellular functions and thus has implications in health and disease . It facilitates protein-protein interactions, which are critical for the regulation of various biochemical pathways . The exact pathways affected by this compound can vary depending on the specific proteins being myristoylated .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its role in protein myristoylation . By enabling proteins to bind to cell membranes and facilitating protein-protein interactions, this compound influences a variety of cellular functions and processes .
Biochemical Analysis
Biochemical Properties
Sodium myristate plays a significant role in biochemical reactions. It is commonly added via a covalent linkage to the N-terminal glycine of many eukaryotic and viral proteins, a process called myristoylation . Myristoylation enables proteins to bind to cell membranes and facilitates protein-protein interactions . This modification of proteins affects many cellular functions and thus has implications in health and disease .
Cellular Effects
This compound has been shown to induce mitochondrial fragmentation and cardiomyocyte hypertrophy through the mitochondrial E3 ubiquitin ligase MUL1 . It promotes cardiomyocyte hypertrophy and insulin desensitization . Moreover, it has been associated with the regulation of glucose and lipid metabolism, impacting various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role in myristoylation. Myristoylation is a process where a myristoyl group is added to proteins, enabling them to bind to cell membranes and facilitating protein-protein interactions . This process is catalyzed by the enzyme N-myristoyltransferase .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it is known that myristate esters are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not extensively documented. Studies have shown that myristyl myristate, a related compound, is non-toxic to rats .
Metabolic Pathways
This compound is involved in the metabolic pathway of myristoylation . This process is key to the function of many proteins, affecting their ability to bind to cell membranes and facilitating protein-protein interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively documented. Myristoylation, a process in which this compound plays a key role, enables proteins to bind to cell membranes, suggesting a role in protein transport and distribution .
Subcellular Localization
The subcellular localization of this compound is not extensively documented. Myristoylation, a process in which this compound is involved, enables proteins to bind to cell membranes . This suggests that this compound may play a role in directing proteins to specific subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium myristate can be synthesized through the neutralization of myristic acid with sodium hydroxide. The reaction typically involves dissolving myristic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, this compound is produced by saponification of fats and oils that contain myristic acid. The process involves heating the fats or oils with sodium hydroxide, leading to the formation of glycerol and this compound. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium myristate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form myristic acid and other oxidation products.
Reduction: Reduction of this compound can yield myristyl alcohol.
Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with acids or other salts can facilitate substitution.
Major Products:
Oxidation: Myristic acid and other carboxylic acids.
Reduction: Myristyl alcohol.
Substitution: Various myristate salts depending on the substituting cation.
Scientific Research Applications
Sodium myristate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in colloidal and hydrophobic/absorption chemistry involving molecules such as proteins.
Biology: Plays a role in the myristoylation of proteins, which is crucial for protein-membrane interactions and protein-protein interactions.
Medicine: Utilized in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Industry: Employed in the production of soaps, detergents, and cosmetics due to its surfactant properties
Comparison with Similar Compounds
Sodium myristate is similar to other fatty acid salts, such as sodium palmitate and sodium stearate. it is unique due to its specific chain length and properties:
Sodium Palmitate (CH₃(CH₂)₁₄COONa): Has a longer carbon chain, leading to different physical properties and applications.
Sodium Stearate (CH₃(CH₂)₁₆COONa): Even longer carbon chain, commonly used in soaps and cosmetics.
Sodium Laurate (CH₃(CH₂)₁₀COONa): Shorter carbon chain, used in similar applications but with different surfactant properties.
This compound’s specific chain length makes it particularly effective in certain applications, such as protein myristoylation, where the precise length of the fatty acid chain is crucial for proper protein function .
Properties
CAS No. |
822-12-8 |
---|---|
Molecular Formula |
C14H28NaO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
sodium;tetradecanoate |
InChI |
InChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16); |
InChI Key |
ADAJHHAZQMCSRS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
822-12-8 |
physical_description |
Liquid |
Synonyms |
Tetradecanoic acid. sodium salt |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium myristate?
A1: this compound has a molecular formula of C14H27NaO2 and a molecular weight of 250.37 g/mol.
Q2: Is there spectroscopic data available to confirm the structure of this compound?
A2: Yes, studies have used FTIR [, , , , ] and 1H NMR [, , , ] to confirm the structure of this compound and its intermediates during synthesis. FTIR analysis identifies characteristic absorption bands for functional groups such as carboxylates (COO-).
Q3: What is the Krafft point of this compound?
A3: The Krafft point of this compound, the temperature at which it transitions from a cloudy suspension to a clear solution due to micelle formation, has been determined through electrical conductivity measurements []. This temperature is crucial for understanding its behavior in aqueous solutions at various temperatures.
Q4: How does this compound interact with other molecules at interfaces?
A4: this compound, being a surfactant, exhibits significant surface activity. It tends to adsorb at interfaces, such as the air/water interface [, , ]. Its interactions with other molecules like proteins [, ] and polymers [, ] at these interfaces are crucial for understanding its potential applications.
Q5: Can this compound be used to modify the properties of materials?
A5: Yes, this compound has shown potential in modifying material properties. For example, it acts as a nucleating agent in polypropylene, improving clarity, cycle time, heat deflection temperature, and flexural modulus []. It has also been investigated for its ability to enhance the mechanical properties of melamine/formaldehyde resins [].
Q6: How does this compound affect the crystallization behavior of other compounds?
A6: Research indicates that this compound can influence the crystallization behavior of other compounds. Studies focusing on its impact on calcium carbonate precipitation [] showed that the addition of this compound leads to significant changes in crystal morphology and size. This property is valuable for controlling the characteristics of precipitated materials.
Q7: Does this compound have any applications in drug delivery?
A7: this compound is being explored for its potential in drug delivery systems. It serves as a component in microemulsions, which can enhance the solubility and bioavailability of poorly soluble drugs []. Its ability to form stable vesicles with arginine-based surfactants also makes it a promising candidate for encapsulating and delivering therapeutic agents [].
Q8: What is known about the stability of this compound?
A8: The stability of this compound can be influenced by factors like pH and temperature. It can undergo hydrolysis, especially at lower pH values []. Understanding its stability profile is crucial for its various applications, especially in formulations where long-term stability is desired.
Q9: Are there any specific formulations designed to improve the stability or bioavailability of this compound?
A9: While specific formulations targeting this compound's stability haven't been extensively discussed in the provided research, its use in microemulsions [] highlights a strategy to enhance its bioavailability. Encapsulation within vesicular structures [] also presents a promising avenue for improving stability and controlled release.
Q10: Does this compound have any known antibacterial properties?
A11: Yes, research indicates that this compound, particularly in cationic-rich vesicular systems, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. This property suggests potential applications in developing antimicrobial formulations.
Q11: Is there any information available about the toxicity of this compound?
A12: While generally considered safe for various applications, research highlights potential skin irritation caused by high concentrations of this compound []. This finding emphasizes the importance of evaluating its safety profile for specific applications, especially those involving prolonged skin contact.
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